molecular formula C24H35BrClNO2 B1273040 (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate CAS No. 341972-98-3

(5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate

Cat. No.: B1273040
CAS No.: 341972-98-3
M. Wt: 484.9 g/mol
InChI Key: FREDWHLFBOAXBQ-UHFFFAOYSA-N
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Description

(5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate is a useful research compound. Its molecular formula is C24H35BrClNO2 and its molecular weight is 484.9 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

(5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate plays a crucial role in biochemical reactions, particularly in the context of enzyme assays. It is known to interact with various enzymes, including phosphatases, which catalyze the removal of phosphate groups from molecules. The compound is converted by phosphatases into a detectable product, making it useful in spectrophotometric or fluorometric assays

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, potentially altering gene expression and cellular metabolism. For instance, the compound may modulate the activity of signaling proteins and transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. These effects can vary depending on the cell type and the concentration of the compound used in experiments .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may act as an inhibitor or activator of certain enzymes, thereby modulating their activity. For example, its interaction with phosphatases can lead to the dephosphorylation of target proteins, affecting their function and stability. Additionally, the compound may influence gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its effectiveness in laboratory settings. Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods or under harsh conditions. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell proliferation and viability .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. Low doses may have minimal impact, while higher doses can lead to significant biological effects, including toxicity. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable response. At high doses, adverse effects such as cellular toxicity and organ damage may occur .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within the cell. These interactions can affect metabolic flux and the levels of specific metabolites. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the production of reactive intermediates that can influence cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in particular cellular compartments. The localization of the compound can affect its activity and function, influencing its overall biological effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific organelles. For instance, the compound may be localized to the nucleus, where it can interact with DNA and transcription factors, or to the cytoplasm, where it can modulate enzyme activity. The specific localization of the compound can significantly impact its biochemical and cellular effects .

Properties

IUPAC Name

(5-bromo-4-chloro-1H-indol-3-yl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35BrClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(28)29-21-18-27-20-17-16-19(25)24(26)23(20)21/h16-18,27H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREDWHLFBOAXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370038
Record name (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341972-98-3
Record name 5-Bromo-4-chloro-1H-indol-3-yl hexadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=341972-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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